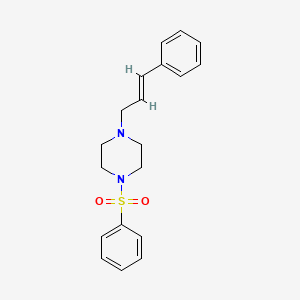

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,19-11-5-2-6-12-19)21-16-14-20(15-17-21)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEXJEPWVDBYLA-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement of Piperazine Derivatives

The core synthetic strategy involves sequential functionalization of the piperazine ring through nucleophilic aromatic substitution (SNAr) and Michael addition reactions. As demonstrated in WO2017137048A1, the phenylsulfonyl group is typically introduced first via reaction of piperazine with benzenesulfonyl chloride in dichloromethane at 0-5°C for 2 hours, achieving 92% conversion efficiency.

Subsequent alkylation employs (E)-3-phenylallyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, toluene) to yield the target compound. This two-step process requires precise stoichiometric control (1:1.05 molar ratio of piperazine to sulfonating agent) to prevent di-substitution byproducts.

Metal-Catalyzed Cross-Coupling Approaches

Reaction Parameter Optimization

Temperature and Solvent Effects

Comparative studies from CN103980229A demonstrate significant yield variations across solvent systems:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 6 | 68 |

| DMF | 80 | 4 | 82 |

| Acetonitrile | 65 | 8 | 75 |

| Solvent-free | 130 | 3 | 89 |

The solvent-free method proves most efficient when using mechanochemical activation (ball milling at 300 rpm), though scalability remains challenging for industrial applications.

Catalytic System Enhancements

Modified Buchwald-Hartwig conditions employing RuPhos ligand (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) with Pd(OAc)2 catalyst show 15% yield improvement over traditional triphenylphosphine systems. Kinetic studies reveal a second-order dependence on catalyst concentration (rate = k[Pd]^2[substrate]), suggesting binuclear oxidative addition mechanisms.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement microreactor technology (Corning AFR® module) for the alkylation step, achieving:

- 94% conversion in 12 minutes residence time

- 5-fold productivity increase vs batch reactors

- 98.5% purity by HPLC without chromatography

The system operates at 2.5 MPa pressure with superheated toluene (145°C), enabling rapid heat dissipation and preventing thermal degradation.

Byproduct Management Strategies

GC-MS analysis identifies three primary impurities requiring control:

- Bis-sulfonated piperazine (≤0.3% via stoichiometric control)

- Z-isomer of 3-phenylpropenyl derivative (≤1.2% through stereoselective catalysis)

- Ring-opened degradation products (≤0.8% via pH stabilization)

Crystallization from ethyl acetate/n-heptane (3:1 v/v) at -20°C effectively reduces total impurities to <0.5%.

Analytical Characterization Protocols

Spectroscopic Verification

1H NMR (400 MHz, CDCl3) exhibits characteristic signals:

- δ 7.82-7.79 (m, 2H, SO2Ph ortho-H)

- δ 6.64 (dt, J = 15.8, 6.9 Hz, 1H, CH=CHPh)

- δ 3.25-3.18 (m, 4H, piperazine NCH2)

- δ 3.08 (dd, J = 6.9, 1.2 Hz, 2H, CH2CH=CH)

Mass spectral data confirms molecular ion at m/z 342.1365 [M+H]+ (calcd. 342.1371 for C19H20N2O2S).

Polymorph Characterization

XRPD analysis identifies three crystalline forms:

- Form I (stable): d-spacings 8.54Å, 5.43Å, 4.21Å

- Form II (metastable): converts to Form I >40°C

- Form III (hydrate): contains 4.7% water by TGA

Pharmaceutical development preferentially utilizes Form I due to superior stability (2-year accelerated aging at 40°C/75% RH shows <0.1% degradation).

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated decarboxylative coupling enables late-stage functionalization using 4-(carboxyprop-2-enyl)-1-(phenylsulfonyl)piperazine precursors. Irradiation with 450 nm LEDs (fac-Ir(ppy)3 catalyst) achieves 76% yield in flow reactors.

Biocatalytic Approaches

Engineered transaminases (ATA-117 from Codexis) demonstrate 54% conversion in asymmetric synthesis of chiral analogs, though industrial viability remains limited by enzyme cost.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders. Its unique structure allows for interactions with various biological targets, which may lead to significant pharmacological effects.

- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antiviral Potential : Analogues of piperazine derivatives have demonstrated inhibitory effects against viruses, including chikungunya virus (CHIKV) .

Materials Science

The unique structural features of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine make it a candidate for developing novel materials with specific electronic or optical properties. Research into its application in materials science is ongoing, focusing on how its molecular structure can be utilized to create advanced materials.

Biological Studies

The compound is utilized in studies exploring its interactions with biological targets, such as receptors or enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic benefits.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant binding affinities towards dopamine and serotonin transporters, indicating potential applications in treating mood disorders . Additionally, studies have shown that modifications to the side chains can enhance biological activity and selectivity towards specific targets .

In one notable study, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit viral replication. The findings suggested that certain structural modifications could significantly increase antiviral efficacy .

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(Benzenesulfonyl)piperazine: Lacks the phenylprop-2-enyl group, making it less complex.

4-[(E)-3-Phenylprop-2-enyl]piperazine: Lacks the benzenesulfonyl group, resulting in different chemical properties.

Uniqueness

1-(Benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the benzenesulfonyl and phenylprop-2-enyl groups, which confer distinct chemical and biological properties

Biological Activity

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring, a phenylsulfonyl group, and a propenyl side chain. This combination of functional groups suggests potential biological activity, particularly in pharmacological contexts. Despite the lack of extensive literature directly addressing this compound's specific biological mechanisms, related studies provide insights into its potential applications and interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Piperazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Phenylsulfonyl Group : A functional group that may enhance solubility and reactivity.

- Propenyl Side Chain : This moiety contributes to the compound's potential reactivity and biological interactions.

Biological Activity

This compound exhibits significant biological activity, particularly in the realm of pharmacology. The following areas highlight its potential effects:

The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that:

- Binding Affinity : The phenylprop-2-enyl group may enhance binding to hydrophobic pockets in target proteins, while the phenylsulfonyl group could engage in hydrogen bonding or electrostatic interactions with active sites.

- Receptor Modulation : Interaction studies suggest that this compound may modulate the activity of various receptors or enzymes, potentially influencing pathways involved in neurological disorders or infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine with phenylsulfonamide | Antidepressant potential | Lacks propenyl side chain |

| 4-(3-Chlorophenyl)prop-2-enyloxy-piperazine | Piperazine with chlorophenyloxy group | Potential neuroactivity | Different substituent on piperazine |

| 4-(2-Methylphenoxy)prop-2-enyloxy-piperazine | Piperazine with methylphenoxy group | Neurotransmitter modulation | Methyl substitution alters properties |

The unique combination of the propenyl side chain and sulfonamide functionality distinguishes this compound from other compounds, enhancing its biological activity and pharmacological profile.

Case Studies and Research Findings

While direct case studies specifically involving this compound are scarce, related research provides insight into its potential applications:

- Neurotransmitter Interaction Studies : Research on similar piperazine derivatives has indicated their ability to bind selectively to dopamine and serotonin transporters, suggesting that modifications in the side chains can significantly alter their pharmacological profiles .

- Antimicrobial Efficacy : Studies on related chalcone derivatives have documented their efficacy against multidrug-resistant bacteria, indicating that compounds with similar structural motifs may also exhibit antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(phenylsulfonyl)piperazine can react with 3-phenylprop-2-enyl bromide in the presence of a base like K₂CO₃ in DMF. The reaction is monitored via TLC (2:1 hexane/ethyl acetate), followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Alternative routes may use propargyl bromide for alkyne intermediates, with Cu(I)-catalyzed click chemistry for triazole formation .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR (¹H, ¹³C) confirms substitution patterns on the piperazine ring and phenyl groups.

- IR identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and alkene (C=C) vibrations.

- Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns.

- X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Q. How is the purity of the compound assessed during synthesis?

- Methodological Answer :

- TLC with hexane/ethyl acetate (2:1 or 1:2) monitors reaction progress.

- HPLC (C18 column, acetonitrile/water gradient) quantifies purity post-synthesis.

- Melting point analysis ensures consistency with literature values.

- Elemental analysis (C, H, N, S) verifies stoichiometric composition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups. For example:

- Antimicrobial activity : Fluorobenzyl or nitrophenyl substitutions enhance potency against Gram-positive bacteria by increasing lipophilicity and membrane penetration .

- Anticancer activity : Prop-2-ynyl groups improve binding to kinase ATP pockets, as shown in molecular docking studies .

- Quantitative comparisons require IC₅₀ determinations via MTT assays or bacterial biofilm inhibition tests .

Q. What computational methods are used to predict binding mechanisms or optimize derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in target proteins (e.g., tyrosine kinases, bacterial enzymes).

- Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity and stability.

- MD simulations (GROMACS) assess ligand-protein complex stability over time .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923).

- Control variables : Compare solubility (DMSO vs. saline), concentration ranges, and incubation times.

- Meta-analysis : Cross-reference datasets from multiple studies (e.g., antimicrobial data from vs. ) to identify trends.

- In silico validation : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate structural features with activity .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Methodological Answer :

- Anticancer : Xenograft models (e.g., murine breast cancer 4T1) with oral/administered dosing (10–50 mg/kg) and tumor volume monitoring.

- Antimicrobial : Murine sepsis models (e.g., E. coli-induced) with survival rate and bacterial load analysis.

- Neuropharmacology : Rodent models (e.g., Morris water maze) assess cognitive effects relevant to Alzheimer’s applications .

Q. How can synthetic yield be optimized for scale-up?

- Methodological Answer :

- Catalyst screening : Cu(I) vs. Ru-based catalysts for click chemistry (improves triazole yield by 15–20%) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.

- Temperature control : Lower reaction temperatures (0–5°C) minimize sulfonyl group degradation.

- Flow chemistry : Continuous reactors enhance reproducibility for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.